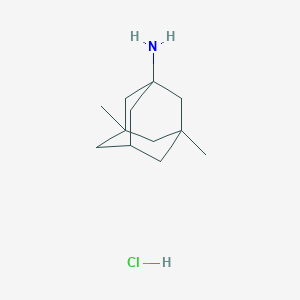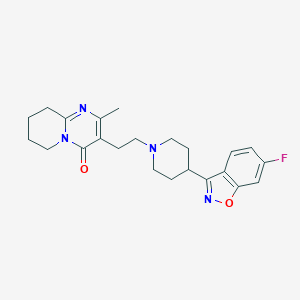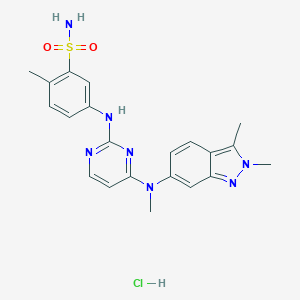
ミルドラナート二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Meldonium dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a metabolic modulator in various biochemical studies.
Biology: Investigated for its effects on cellular metabolism and energy production.
Medicine: Primarily used as a cardioprotective agent to treat ischemic heart conditions.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various scientific studies.
作用機序
Target of Action
Mildronate dihydrate, also known as Meldonium dihydrate or Mildronate (dihydrate), primarily targets the biosynthesis and reabsorption of L-carnitine . It acts as an inhibitor of gamma-butyrobetaine (GBB) hydroxylase, a key enzyme in L-carnitine biosynthesis . It also acts as a competitive inhibitor of renal carnitine reabsorption .
Mode of Action
Mildronate’s mode of action involves inhibiting the biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and decreasing carnitine transport . This results in a shift in cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more favorable under ischemic conditions .
Biochemical Pathways
Mildronate effectively modulates L-carnitine levels, crucial for cellular energy metabolism and cardiovascular health . By inhibiting carnitine palmitoyltransferase-1, it reduces fatty acid oxidation within mitochondria, thereby enhancing energy metabolism and reducing toxic metabolite accumulation .
Pharmacokinetics
The pharmacokinetics of Mildronate dihydrate is non-linear in humans . After single intravenous administration of 250, 500, and 750 mg mildronate, the elimination half-life (t1/2) were (2.74 ± 0.67), (4.86 ± 0.82) and (5.16 ± 0.77) hours, respectively . The t1/2 for the 250 mg dose varied significantly with other dosages .
Action Environment
The action of Mildronate dihydrate can be influenced by environmental factors such as temperature and humidity. For instance, it has been found that Mildronate dihydrate dehydrates in a single step, directly transforming into the anhydrous form . This dehydration process can be affected by factors such as particle size and sample weight .
Safety and Hazards
生化学分析
Biochemical Properties
Mildronate dihydrate is known to inhibit the biosynthesis of L-carnitine, a compound essential for the metabolism of fatty acids . It interacts with enzymes in the carnitine biosynthesis pathway, such as γ-butyrobetaine hydroxylase . This interaction alters the metabolic flux of the cell, affecting the levels of free carnitine and long-chain acyl carnitine .
Cellular Effects
Mildronate dihydrate has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by altering metabolic pathways, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a rat model of Parkinson’s disease, Mildronate dihydrate was found to prevent the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis .
Molecular Mechanism
The molecular mechanism of action of Mildronate dihydrate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It acts as a metabolic modulator, altering how hormones accelerate or slow down enzymatic reactions in the body . It is thought to expand the arteries, increasing blood flow and oxygen supply throughout the body .
Temporal Effects in Laboratory Settings
In laboratory settings, Mildronate dihydrate has been observed to undergo dehydration in a single step, transforming directly into an anhydrous form . This transformation is influenced by factors such as particle size and sample weight . The stability and long-term effects of Mildronate dihydrate on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Mildronate dihydrate have been studied in animal models, with varying dosages showing different impacts . For instance, in a rat model of Parkinson’s disease, Mildronate dihydrate showed neuroprotective effects
Metabolic Pathways
Mildronate dihydrate is involved in the metabolic pathway of fatty acid β-oxidation, a key process in energy supply for cells . It interacts with enzymes such as γ-butyrobetaine hydroxylase in the carnitine biosynthesis pathway .
準備方法
Synthetic Routes and Reaction Conditions
Meldonium dihydrate can be synthesized through the reaction of 3-(2,2,2-trimethylhydrazinium) propionate with water. The process involves dissolving meldonium in water or another appropriate solvent, followed by the addition of an equimolar quantity of a polybasic acid such as fumaric acid, phosphoric acid, or orotic acid. The mixture is then stirred at a temperature ranging from 20°C to 50°C until the corresponding salt is formed .
Industrial Production Methods
Industrial production of meldonium dihydrate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity meldonium dihydrate suitable for pharmaceutical use .
化学反応の分析
Types of Reactions
Meldonium dihydrate undergoes various chemical reactions, including:
Oxidation: Meldonium can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the meldonium molecule.
Substitution: Meldonium can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meldonium can lead to the formation of carboxylated derivatives, while reduction can yield different hydrazinium compounds .
類似化合物との比較
Meldonium dihydrate is structurally similar to other compounds involved in carnitine metabolism, such as gamma-butyrobetaine and L-carnitine. its unique ability to inhibit gamma-butyrobetaine hydroxylase sets it apart from these compounds. Other similar compounds include:
Gamma-butyrobetaine: A precursor in the biosynthesis of carnitine.
L-carnitine: A compound involved in the transport of fatty acids into mitochondria for oxidation.
Meldonium’s unique mechanism of action and its effects on energy metabolism make it a valuable compound for both therapeutic and research applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Meldonium dihydrate involves the reaction of trimethylhydrazinium iodide with 3-(2,2,2-trimethylhydrazinium)propionate dihydrate.", "Starting Materials": [ "Trimethylhydrazinium iodide", "3-(2,2,2-trimethylhydrazinium)propionate dihydrate" ], "Reaction": [ "Dissolve 10.0 g of trimethylhydrazinium iodide in 50 mL of water.", "Add 11.5 g of 3-(2,2,2-trimethylhydrazinium)propionate dihydrate to the solution and stir until dissolved.", "Adjust the pH of the solution to 7.0 with 1 M NaOH.", "Filter the solution to remove any insoluble material.", "Concentrate the filtrate under reduced pressure to a volume of 30-40 mL.", "Cool the solution to 0-5°C and allow to stand for 2 hours.", "Collect the resulting crystals by filtration and wash with cold water.", "Dry the crystals under reduced pressure to obtain Meldonium dihydrate." ] } | |
CAS番号 |
86426-17-7 |
分子式 |
C6H16N2O3 |
分子量 |
164.20 g/mol |
IUPAC名 |
3-[(trimethylazaniumyl)amino]propanoate;hydrate |
InChI |
InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2 |
InChIキー |
WVYGCKFMBOZNRT-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)NCCC(=O)[O-].O.O |
正規SMILES |
C[N+](C)(C)NCCC(=O)[O-].O |
外観 |
Assay:≥98%A crystalline solid |
ピクトグラム |
Irritant |
同義語 |
3-(2,2,2-trimethylhydrazine)propionate 3-(2,2,2-trimethylhydrazinium)propionate 3-TMHP meldonium MET-88 mildronat mildronate mindronate N-trimethylhydrazine-3-propionate Q-4224-IOS Quaterin trimethylhydraziniumpropionate Vasonat |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Meldonium dihydrate, also known as Mildronate dihydrate, is a structural analogue of gamma-butyrobetaine (GBB), a precursor of carnitine. It acts by inhibiting gamma-butyrobetaine hydroxylase (GBBH), the enzyme responsible for converting GBB to carnitine [, ].
- Reduced carnitine biosynthesis: This leads to decreased transport of long-chain fatty acids into mitochondria, thereby shifting the myocardial energy metabolism from fatty acid oxidation to more oxygen-efficient glucose oxidation [].
- Increased myocardial efficiency: This shift in energy metabolism is particularly beneficial under conditions of ischemia, where oxygen supply is limited [].
- Mild vasodilatory effects: Meldonium has been shown to improve blood flow and oxygen delivery to tissues [, ].
- Neuroprotective effects: Some studies suggest that Meldonium may protect neuronal cells from damage caused by ischemia and excitotoxicity [].
A: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of Meldonium dihydrate is C6H14N2O2 · 2H2O. Its molecular weight is 198.23 g/mol [].
A: Research shows that Meldonium dihydrate undergoes a single-step dehydration process, directly transforming into its anhydrous form. This is attributed to the structural similarities between the dihydrate and anhydrous forms [].
ANone: The provided abstracts do not mention any catalytic properties or applications of Meldonium dihydrate. Its primary role is as a pharmaceutical compound, and the research focuses on its biological activity and therapeutic potential.
ANone: The provided abstracts do not detail any specific computational chemistry studies or QSAR model development for Meldonium dihydrate.
ANone: The provided abstracts focus primarily on the pharmacological effects of Meldonium dihydrate itself and do not delve into the SAR or the impact of structural modifications on its activity. Further research is required to establish a comprehensive understanding of its SAR.
A: Research has investigated the dehydration kinetics of Meldonium dihydrate under isothermal and nonisothermal conditions []. They found that factors like particle size, sample preparation, storage, sample weight, nitrogen flow rate, relative humidity, and sample history influence the dehydration process [].
ANone: The provided abstracts primarily focus on the pharmacological aspects and analytical methods for Meldonium dihydrate and do not provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with its use.
ANone: Several studies mentioned in the abstracts utilized both in vivo and in vitro models:
- Animal models: A study using a rat model of Parkinson's disease investigated the biochemical and genetic mechanisms of oxidative stress and found that Capicor, a combination of Meldonium dihydrate and gamma-butyrobetain dihydrate, had a corrective effect []. Another rat study investigated the mineral composition of mandibular bone tissue in simulated periodontitis and found that Meldonium dihydrate, alone or in combination with calcium glycerophosphate, promoted bone density improvement [].
- Clinical trials: One open multicenter study evaluated the efficacy and safety of Brainmax®, a combination of ethylmethylhydroxypyridine succinate and Meldonium dihydrate, in patients with ischemic stroke. The study reported significant improvement in key symptoms and a low incidence of adverse events []. Another study investigated the preventive use of Meldonium dihydrate in day-hospital patients with comorbidity and found it safe and effective in preventing cardio- and cerebrovascular complications and alcohol-related conditions [].
ANone: The provided abstracts do not contain information regarding resistance or cross-resistance mechanisms related to Meldonium dihydrate.
A: While some studies mention the safety and tolerability of Meldonium dihydrate, specific data on toxicity, adverse effects, and long-term safety are not discussed in detail within the provided abstracts [, ].
ANone: The provided abstracts do not mention any specific drug delivery or targeting strategies for Meldonium dihydrate.
ANone: The provided abstracts do not discuss any specific biomarkers associated with Meldonium dihydrate for predicting efficacy, monitoring treatment response, or identifying adverse effects.
ANone: Several analytical methods have been explored for the determination of Meldonium dihydrate:
- Spectrophotometry: One study developed and validated a spectrophotometric method using alizarin for the determination of Meldonium in capsules [].
- HPLC: Researchers have developed HPLC methods using salts of chaotropic anions, such as potassium hexafluorophosphate and bis-(trifluoromethane)sulfonimide lithium salt, to determine Meldonium in dosage forms [].
- Liquid Chromatography: Liquid chromatography was employed to assay Meldonium in a study comparing the dissolution profiles of generic and reference drugs [].
A: One study investigated the bioaugmentation of activated sludge systems to improve the removal efficiency of pharmaceutical wastewater, including Meldonium dihydrate []. It highlighted the ecological harm and human health risks posed by pharmaceutical pollutants and explored the potential of specialized microorganisms for bioremediation [].
A: Research indicates that Meldonium dihydrate exhibits high solubility, with its highest single dose fully dissolving in less than 250 ml of buffer solutions at varying pH levels []. This high solubility contributes to its classification as a rapidly soluble drug, achieving over 85% dissolution within 15 minutes [].
A: The validation of analytical methods for Meldonium dihydrate typically follows the requirements of pharmacopoeias like the State Pharmacopoeia of Ukraine (SPhU) [, ]. This includes assessing parameters like linearity, precision, accuracy, robustness, and the range of application [, , ].
A: While the provided abstracts do not delve into the specifics of quality control and assurance measures for Meldonium dihydrate, they highlight the importance of meeting pharmacopoeial standards during the development and validation of analytical methods [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)





